2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one: (CAS number: 21683-60-3) belongs to the class of heterocyclic compounds. Its chemical formula is C14H11N3O, and its molecular weight is 237257 g/mol
Common Name: this compound
Other Names:
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for this compound, including cyclization reactions. One common method involves the reaction of an appropriate pyridine derivative with hydrazine hydrate or its derivatives. The cyclization forms the pyrazolone ring. Detailed reaction conditions and reagents depend on the specific synthetic approach.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically synthesize this compound using established synthetic routes. Optimization for large-scale production involves considerations such as yield, cost, and safety.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Undergoes oxidation reactions, leading to various products.
Reduction: Can be reduced to form corresponding hydrazine derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Alkyl halides (e.g., bromides, chlorides).
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation: Formation of pyrazolone derivatives.
- Reduction: Hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for its pharmacological properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While there are related pyrazolone derivatives, the unique combination of phenyl and pyridinyl groups in 2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one sets it apart.
Eigenschaften
CAS-Nummer |
21683-60-3 |
---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H11N3O/c18-14-10-13(12-8-4-5-9-15-12)16-17(14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
DNRWJXHJUQHCAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.